molecular formula C14H20N2O2 B5805745 N-[4-(isobutyrylamino)phenyl]butanamide

N-[4-(isobutyrylamino)phenyl]butanamide

Cat. No.: B5805745
M. Wt: 248.32 g/mol
InChI Key: OUKPRSZFNNJOHL-UHFFFAOYSA-N
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Description

N-[4-(isobutyrylamino)phenyl]butanamide is a synthetic organic compound featuring a butanamide chain linked to a phenyl ring substituted with an isobutyrylamino group. This specific molecular architecture, incorporating multiple amide functionalities, makes it a compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. It serves as a valuable building block or intermediate for the synthesis of more complex molecules. Researchers are investigating its potential as a precursor or analog in the development of novel pharmacologically active compounds. Its structure is consistent with molecules that can interact with various biological targets, and its research value lies in its potential to help elucidate structure-activity relationships (SAR). This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-4-5-13(17)15-11-6-8-12(9-7-11)16-14(18)10(2)3/h6-10H,4-5H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKPRSZFNNJOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their differences from N-[4-(isobutyrylamino)phenyl]butanamide:

Compound Name Substituent on Phenyl Ring Molecular Formula Key Features Applications/Properties References
This compound Isobutyrylamino (-NH-CO-C(CH₃)₂) C₁₄H₂₁N₂O₂ (hypothetical) Branched acyl group, steric hindrance Hypothesized: Enhanced metabolic stability, lower solubility
N-[[4-(pentanoylamino)phenyl]sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)butanamide (Compound 38) Pentanoylamino-sulfonyl C₂₂H₂₂N₄O₄S Linear pentanoyl chain, sulfonamide linkage Antitubercular agent; mp 176–177°C, IR: 1674 cm⁻¹ (CONH)
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide Pyrimidinylsulfamoyl C₂₀H₂₀N₄O₃S Aromatic pyrimidine-sulfonamide group Potential antimicrobial activity; molecular mass 396.47 g/mol
N-{4-[(mesitylamino)sulfonyl]phenyl}butanamide (CAS 432000-61-8) Mesitylamino-sulfonyl C₁₉H₂₄N₂O₃S Bulky mesityl group, sulfonamide High molar mass (360.47 g/mol); likely low aqueous solubility
4-amino-N-[4-(benzyloxy)phenyl]butanamide (4BS) Benzyloxy, amino-butyl C₁₇H₂₀N₂O₂ Amino-butyl chain, benzyl ether Bioadhesive applications; SMILES: O=C(Nc2ccc(OCc1ccccc1)cc2)CCCN
Key Observations:
  • Branched vs. Linear Acyl Groups : The isobutyryl group in the target compound may reduce crystallinity and melting point compared to linear-chain analogs like Compound 38 (mp 176–177°C) due to steric disruption of molecular packing .
  • Sulfonamide vs.
  • Aromatic vs.

Physicochemical and Spectroscopic Properties

  • Melting Point: Branched acyl groups (e.g., isobutyryl) typically lower melting points compared to linear analogs. Compound 38 (linear pentanoyl) has mp 176–177°C, whereas the target compound may exhibit mp <170°C .
  • FTIR : Expected peaks include ~1670 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch), similar to Compound 38 .
  • Solubility: The isobutyryl group’s hydrophobicity may reduce aqueous solubility compared to amino- or hydroxy-substituted analogs like 4BS .

Q & A

Advanced Research Question

  • Analog Synthesis : Modify the isobutyryl group (e.g., replace with cyclopropanecarbonyl) or phenyl substituents (e.g., halogenation) .
  • Bioisosteric Replacement : Substitute the amide with a tetrazole ring (as in ) to enhance metabolic stability .
  • Activity Clustering : Compare analogs using ’s table format (e.g., logP, IC₅₀) to identify trends .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using Schrödinger Suite to guide rational design .

How can contradictory results in enzyme inhibition assays involving this compound be systematically analyzed?

Advanced Research Question

  • Assay Validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., zileuton for LTA4H) .
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) to measure binding kinetics (KD < 10 µM) .
  • Metabolite Screening : Use LC-MS to check for in situ degradation products that may interfere with results .
  • Computational Docking : Perform molecular dynamics simulations (e.g., GROMACS) to verify target engagement with LTA4H’s active site .

What computational strategies are effective for elucidating the mechanism of action of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to predict binding poses in LTA4H (PDB: 3FST) or COX-2 (PDB: 5KIR) .
  • ADMET Prediction : Apply SwissADME to estimate bioavailability (%HIA >80%), CYP450 inhibition, and blood-brain barrier penetration .
  • QSAR Modeling : Build regression models using descriptors like polar surface area (PSA < 90 Ų) and AlogP (2.5–4.0) to correlate structure with activity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for ligand-protein interactions to prioritize analogs with improved binding .

How can researchers address solubility challenges of this compound in aqueous biological assays?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve water solubility (>5 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release in in vivo models .

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